1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a chemical compound that has garnered interest in various fields of research due to its unique structure and potential applications. This compound features a bromothiophene moiety linked to a pyrazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 3-bromothiophene with a suitable pyrazole derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone in the large-scale synthesis of similar compounds due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: Another compound featuring a bromothiophene moiety, synthesized via Suzuki cross-coupling.
Thiophene-Linked 1,2,4-Triazoles: Compounds with similar thiophene structures, known for their antimicrobial and chemotherapeutic profiles.
Uniqueness
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to its specific combination of a bromothiophene and pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
1-[(3-Bromothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with synthesis methods and research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C9H10BrN3S |
Molecular Weight | 272.17 g/mol |
IUPAC Name | 1-[(3-bromothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
CAS Number | 1522245-30-2 |
The structure features a bromothiophene moiety linked to a pyrazole ring, which contributes to its distinct chemical properties and biological activities .
Synthesis Methods
The synthesis of this compound typically employs the Suzuki-Miyaura cross-coupling reaction. This method is favored due to its mild conditions and functional group tolerance, allowing for the efficient formation of the desired compound from suitable precursors .
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that related thiophene-linked compounds demonstrate activity against Gram-negative bacteria like E. coli, although they show limited effectiveness against fungal strains .
In a comparative study, several thiophene derivatives were tested for their antibacterial activity, revealing that modifications in substituents significantly influenced their efficacy. The presence of halogen atoms on the thiophene ring was found to enhance antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has been evaluated against various human cancer cell lines, including hepatocellular carcinoma (HePG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT116). The MTT assay results indicated that certain structural modifications led to increased anti-proliferative activity .
Table: In Vitro Anti-Proliferative Activity
Compound | Cell Line | IC50 (µM) | Activity |
---|---|---|---|
1 | HePG-2 | 15 | Moderate |
2 | MCF-7 | 10 | High |
3 | PC-3 | 20 | Moderate |
4 | HCT116 | 25 | Low |
These findings suggest that the biological activity is closely related to the nature of substituents on the pyrazole and thiophene rings .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The bromothiophene moiety is believed to modulate the activity of various enzymes or receptors, influencing cellular pathways associated with growth and proliferation .
Case Studies
One notable study involved synthesizing a series of thiophene-based pyrazole derivatives, including our compound of interest, and assessing their biological activities. The results highlighted that compounds with specific halogen substitutions exhibited enhanced activity against both bacterial strains and cancer cell lines, underscoring the importance of structural configuration in determining biological efficacy .
Properties
Molecular Formula |
C9H10BrN3S |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3S/c1-6-4-13(12-9(6)11)5-8-7(10)2-3-14-8/h2-4H,5H2,1H3,(H2,11,12) |
InChI Key |
ZWQGUZLDVYKTSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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